molecular formula C17H13NO4 B5589140 methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

Cat. No. B5589140
M. Wt: 295.29 g/mol
InChI Key: VMCPOMNJKNCJPF-UHFFFAOYSA-N
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Description

“Methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Scientific Research Applications

Antimicrobial Applications

Benzofuran derivatives have been identified as promising scaffolds for antimicrobial agents. The unique structural features of benzofuran compounds, such as “methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate,” make them suitable for the development of new drugs to combat microbial diseases . These compounds have shown potential in addressing antibiotic resistance, a major global health issue.

Antibacterial Activity

The antibacterial activity of benzofuran derivatives is significant due to their ability to interact with various bacterial targets. Substituents on the benzofuran nucleus, like halogens or nitro groups, can enhance this activity . This makes them valuable in the search for new antibacterial compounds, especially against drug-resistant strains.

Antitumor Properties

Benzofuran derivatives have been explored for their antitumor properties. They are known to inhibit receptor tyrosine kinase (TK) signaling pathways, which are often overactive in cancer cells . This inhibition can potentially lead to the development of novel cancer therapies.

Antiviral Capabilities

Benzofuran compounds have demonstrated antiviral activities, making them candidates for the development of new antiviral drugs. Their potential effectiveness against viruses like hepatitis C is particularly noteworthy .

Drug Synthesis and Design

The benzofuran ring is a versatile component in drug synthesis. Novel methods for constructing benzofuran rings have been discovered, allowing for the creation of complex benzofuran-based drugs . This has implications for the pharmaceutical industry in terms of drug design and synthesis.

Natural Product Sources

Benzofuran derivatives are widely distributed in nature and are found in higher plants. This natural occurrence can be harnessed for the extraction and synthesis of pharmacologically active compounds .

Structure-Activity Relationships (SAR)

The study of SAR in benzofuran derivatives is crucial for understanding how structural changes affect biological activity. This knowledge can guide the design of more effective drugs with benzofuran cores .

Future Directions

Benzofuran compounds, including “methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate”, have potential applications in many aspects, making these substances potential natural drug lead compounds . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

methyl 4-(1-benzofuran-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-17(20)11-6-8-13(9-7-11)18-16(19)15-10-12-4-2-3-5-14(12)22-15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCPOMNJKNCJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate

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